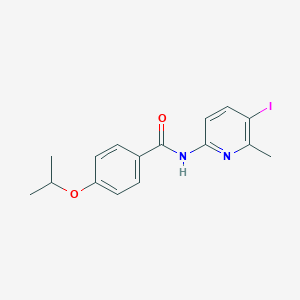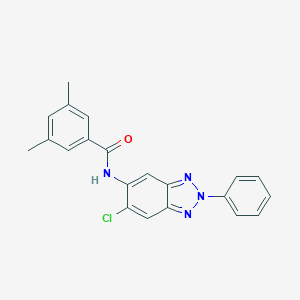![molecular formula C18H19ClN2O2 B244844 N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide, also known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BAC is a derivative of 2-methylbenzamide and has a molecular weight of 337.84 g/mol.
Mecanismo De Acción
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide's mechanism of action is primarily through its ability to inhibit protease activity. Proteases are enzymes that break down proteins, and their activity is essential for several biological processes, including digestion, blood clotting, and immune response. By inhibiting protease activity, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide can disrupt these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting protease activity, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to modulate ion channels' activity, including the voltage-gated potassium channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide in lab experiments is its ability to selectively inhibit protease activity. This allows researchers to study the role of specific proteases in various biological processes. However, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide's use is limited by its low solubility in water, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several future directions for further research on N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods that can increase the overall yield of N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide. Additionally, further studies are needed to fully understand N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide's mechanism of action and its potential applications in various biological processes. Finally, the development of more water-soluble derivatives of N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide could expand its use in lab experiments.
Métodos De Síntesis
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide can be synthesized through a multi-step process that involves reacting 2-methylbenzamide with butanoyl chloride and 2-chloronitrobenzene in the presence of a base catalyst. The resulting product is then reduced to N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide using a reducing agent such as sodium borohydride. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide is its use as a protease inhibitor. N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This makes it a valuable tool for studying the role of proteases in various biological processes.
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has also been used as a ligand for studying the binding properties of various receptors. For example, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been used as a ligand for the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and drug addiction. N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying this receptor's function.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-6-17(22)20-13-9-10-15(19)16(11-13)21-18(23)14-8-5-4-7-12(14)2/h4-5,7-11H,3,6H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
JXUFSTYXOGXEHR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)

![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)
